REACTION_SMILES
|
[CH2:4]([CH3:5])[O:6][C:7]([CH:8]([CH2:9][c:10]1[cH:11][cH:12][c:13]([O:16][CH2:17][CH2:18][c:19]2[cH:20][cH:21][c:22]([O:25][S:26](=[O:27])(=[O:28])[CH3:29])[cH:23][cH:24]2)[cH:14][cH:15]1)[O:30][CH2:31][CH3:32])=[O:33].[Li+:3].[O:35]1[CH2:36][CH2:37][CH2:38][CH2:39]1.[OH-:2].[OH2:1].[OH2:34]>>[O:6]=[C:7]([CH:8]([CH2:9][c:10]1[cH:11][cH:12][c:13]([O:16][CH2:17][CH2:18][c:19]2[cH:20][cH:21][c:22]([O:25][S:26](=[O:27])(=[O:28])[CH3:29])[cH:23][cH:24]2)[cH:14][cH:15]1)[O:30][CH2:31][CH3:32])[OH:33]
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Name
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CCOC(=O)C(Cc1ccc(OCCc2ccc(OS(C)(=O)=O)cc2)cc1)OCC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(Cc1ccc(OCCc2ccc(OS(C)(=O)=O)cc2)cc1)OCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(Cc1ccc(OCCc2ccc(OS(C)(=O)=O)cc2)cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:4]([CH3:5])[O:6][C:7]([CH:8]([CH2:9][c:10]1[cH:11][cH:12][c:13]([O:16][CH2:17][CH2:18][c:19]2[cH:20][cH:21][c:22]([O:25][S:26](=[O:27])(=[O:28])[CH3:29])[cH:23][cH:24]2)[cH:14][cH:15]1)[O:30][CH2:31][CH3:32])=[O:33].[Li+:3].[O:35]1[CH2:36][CH2:37][CH2:38][CH2:39]1.[OH-:2].[OH2:1].[OH2:34]>>[O:6]=[C:7]([CH:8]([CH2:9][c:10]1[cH:11][cH:12][c:13]([O:16][CH2:17][CH2:18][c:19]2[cH:20][cH:21][c:22]([O:25][S:26](=[O:27])(=[O:28])[CH3:29])[cH:23][cH:24]2)[cH:14][cH:15]1)[O:30][CH2:31][CH3:32])[OH:33]
|
Name
|
CCOC(=O)C(Cc1ccc(OCCc2ccc(OS(C)(=O)=O)cc2)cc1)OCC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(Cc1ccc(OCCc2ccc(OS(C)(=O)=O)cc2)cc1)OCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(Cc1ccc(OCCc2ccc(OS(C)(=O)=O)cc2)cc1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |